methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate
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Overview
Description
Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate typically involves multi-step organic reactions. The initial steps often include the formation of the imidazolino[1,2-h]purin core, followed by the introduction of the methyl and phenyl groups. The final step involves esterification to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases, as well as specific catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, and could lead to the development of new drugs.
Industry
In industry, Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]butanoate: Similar in structure but with a butanoate ester instead of a propanoate ester.
Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]acetate: Similar in structure but with an acetate ester instead of a propanoate ester.
Uniqueness
The uniqueness of Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate lies in its specific ester group and the overall structural configuration. These features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-12-7-6-8-15(11-12)25-13(2)14(3)26-17-18(22-20(25)26)23(4)21(29)24(19(17)28)10-9-16(27)30-5/h6-8,11H,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPRWOZZRWSEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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